

# Application Note: High-Throughput Analysis of (1R)-cis-Imiprothrin Residues by Gas Chromatography

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## Compound of Interest

Compound Name: (1R)-cis-imiprothrin

Cat. No.: B1258169

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## Introduction

Imiprothrin is a synthetic pyrethroid insecticide valued for its rapid knockdown effect on household insects. As a chiral molecule, it exists in various stereoisomeric forms, with **(1R)-cis-imiprothrin** being a key active component. The monitoring of its residues in various environmental and biological matrices is crucial for ensuring consumer safety and regulatory compliance. This application note provides a detailed protocol for the quantitative analysis of **(1R)-cis-imiprothrin** residues using gas chromatography (GC) coupled with mass spectrometry (MS), a robust and sensitive analytical technique. The methodology described herein is based on established multi-residue pesticide analysis protocols and is tailored for high-throughput screening.

## Experimental Protocols

### Sample Preparation: QuEChERS Method

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted and highly efficient sample preparation technique for pesticide residue analysis in diverse matrices.<sup>[1][2][3][4][5][6][7][8]</sup>

Materials:

- Homogenizer
- Centrifuge
- 50 mL polypropylene centrifuge tubes
- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate ( $\text{MgSO}_4$ ), anhydrous
- Sodium chloride ( $\text{NaCl}$ )
- Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and  $\text{MgSO}_4$

Procedure:

- Homogenization: A representative 10-15 g sample of the matrix (e.g., food commodity, soil) is homogenized.
- Extraction:
  - Transfer the homogenized sample to a 50 mL centrifuge tube.
  - Add 10 mL of acetonitrile.
  - Add the appropriate QuEChERS extraction salts (e.g., 4 g  $\text{MgSO}_4$ , 1 g  $\text{NaCl}$ ).
  - Cap the tube and shake vigorously for 1 minute.
  - Centrifuge at  $\geq 3000$  rcf for 5 minutes.
- Cleanup (d-SPE):
  - Take an aliquot of the acetonitrile supernatant.
  - Transfer it to a d-SPE tube containing PSA and  $\text{MgSO}_4$ . The PSA removes polar interferences, while  $\text{MgSO}_4$  removes excess water.

- Vortex for 30 seconds.
- Centrifuge at  $\geq 3000$  rcf for 5 minutes.
- The resulting supernatant is ready for GC-MS analysis.

## Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides excellent separation and sensitive detection of volatile and semi-volatile compounds like pyrethroids. For enhanced selectivity, tandem mass spectrometry (GC-MS/MS) is recommended.[\[5\]](#)[\[6\]](#)[\[9\]](#)

Instrumentation:

- Gas Chromatograph with a split/splitless injector
- Mass Spectrometer (single quadrupole or triple quadrupole)
- Autosampler

GC Conditions:

- Column: A capillary column suitable for isomer separation, such as a mid-polarity column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25  $\mu$ m film thickness), is crucial for resolving **(1R)-cis-imiprothrin** from other isomers.[\[10\]](#)
- Injector Temperature: 250 - 280 °C
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.2 mL/min)
- Oven Temperature Program:
  - Initial temperature: 70-100°C, hold for 1-2 minutes
  - Ramp: 10-25°C/min to 280-300°C
  - Final hold: 5-10 minutes

- Injection Volume: 1 µL, splitless injection

MS Conditions (for GC-MS/MS):

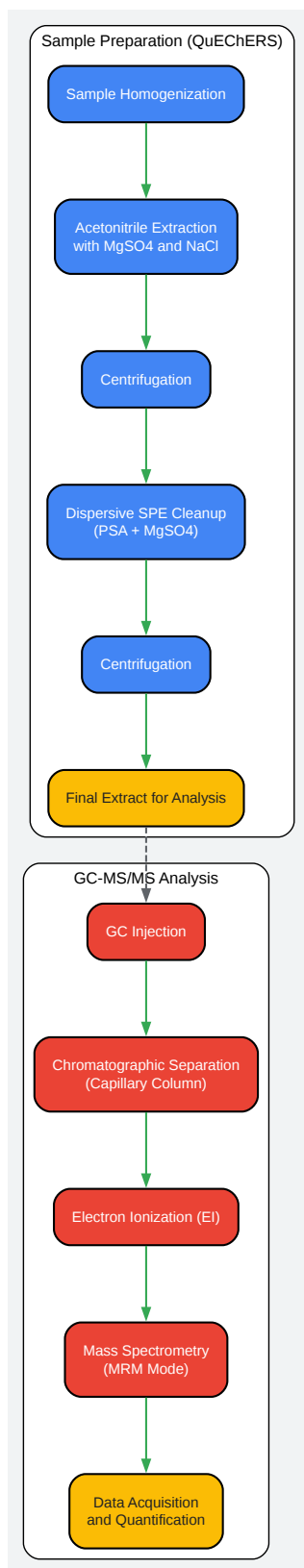
- Ionization Mode: Electron Ionization (EI)
- Ion Source Temperature: 230 - 280 °C
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor-to-product ion transitions for **(1R)-cis-imiprothrin** should be determined by direct infusion or by analyzing a standard solution.

## Data Presentation

The following table summarizes typical quantitative data for pyrethroid residue analysis from various studies, which can be used as a benchmark for the analysis of **(1R)-cis-imiprothrin**.

Parameter	Food of Animal Origin[6]	Aquatic Products[11]	Various Food Matrices[5]	Fruits & Vegetables[12]
Limit of Detection (LOD)	-	2.0–5.0 µg/kg	-	-
Limit of Quantification (LOQ)	0.01 mg/kg	5.0–10.0 µg/kg	5-10 ng/g	2 µg/kg
Recovery	75.2–109.8%	77.0–117.2%	88.6–99.7%	-
Linearity (R <sup>2</sup> )	> 0.99	> 0.995	≥ 0.99	-
Precision (RSD)	< 10%	< 11.1%	1.60–14.0%	-

## Mandatory Visualization



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